molecular formula C17H15NOS B10757578 (R)-(+)9B-(3-Methyl)phenyl-2,3-dihydrothiazolo[2,3-A]isoindol-5(9BH)-one

(R)-(+)9B-(3-Methyl)phenyl-2,3-dihydrothiazolo[2,3-A]isoindol-5(9BH)-one

Cat. No.: B10757578
M. Wt: 281.4 g/mol
InChI Key: FQVDJZWFSZSGGA-QGZVFWFLSA-N
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Description

. These compounds are characterized by an isoindole bearing a ketone group. This particular compound has a unique structure that includes a thiazole ring fused to an isoindole, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)9B-(3-METHYL)PHENYL-2,3-DIHYDROTHIAZOLO[2,3-A]ISOINDOL-5(9BH)-ONE typically involves multi-step organic reactions. The starting materials often include 3-methylphenyl derivatives and thiazole precursors. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the thiazole-isoindole structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its experimental status. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-(+)9B-(3-METHYL)PHENYL-2,3-DIHYDROTHIAZOLO[2,3-A]ISOINDOL-5(9BH)-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

®-(+)9B-(3-METHYL)PHENYL-2,3-DIHYDROTHIAZOLO[2,3-A]ISOINDOL-5(9BH)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-(+)9B-(3-METHYL)PHENYL-2,3-DIHYDROTHIAZOLO[2,3-A]ISOINDOL-5(9BH)-ONE involves its interaction with specific molecular targets. It is known to bind to the Gag-Pol polyprotein, which is involved in various biological processes . The binding of this compound to its target can inhibit or modulate the activity of the protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: These compounds share the thiazole ring structure and have similar reactivity.

    Isoindolones: These compounds share the isoindole structure and are used in similar applications.

Uniqueness

®-(+)9B-(3-METHYL)PHENYL-2,3-DIHYDROTHIAZOLO[2,3-A]ISOINDOL-5(9BH)-ONE is unique due to its fused thiazole-isoindole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

(9bR)-9b-(3-methylphenyl)-2,3-dihydro-[1,3]thiazolo[2,3-a]isoindol-5-one

InChI

InChI=1S/C17H15NOS/c1-12-5-4-6-13(11-12)17-15-8-3-2-7-14(15)16(19)18(17)9-10-20-17/h2-8,11H,9-10H2,1H3/t17-/m1/s1

InChI Key

FQVDJZWFSZSGGA-QGZVFWFLSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@]23C4=CC=CC=C4C(=O)N2CCS3

Canonical SMILES

CC1=CC(=CC=C1)C23C4=CC=CC=C4C(=O)N2CCS3

Origin of Product

United States

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